1-Iododec-1-yne

Oxidative addition kinetics Sonogashira coupling Haloalkyne reactivity

1-Iododec-1-yne (CAS 67826-81-7) is a C10 terminal iodoalkyne bearing a reactive carbon–iodine bond at the sp-hybridized C-1 position. It belongs to the class of 1-haloalkynes and is primarily employed as an electrophilic alkyne donor in transition-metal-catalyzed cross-coupling reactions and as a monomer precursor for polydiacetylene nanocomposites.

Molecular Formula C10H17I
Molecular Weight 264.15 g/mol
CAS No. 67826-81-7
Cat. No. B8741140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iododec-1-yne
CAS67826-81-7
Molecular FormulaC10H17I
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CI
InChIInChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h2-8H2,1H3
InChIKeyPBLBGCHQWNOPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iododec-1-yne (CAS 67826-81-7) – A Terminal Haloalkyne Building Block for Cross-Coupling and Materials Synthesis


1-Iododec-1-yne (CAS 67826-81-7) is a C10 terminal iodoalkyne bearing a reactive carbon–iodine bond at the sp-hybridized C-1 position. It belongs to the class of 1-haloalkynes and is primarily employed as an electrophilic alkyne donor in transition-metal-catalyzed cross-coupling reactions and as a monomer precursor for polydiacetylene nanocomposites [1]. The iodine substituent renders it significantly more reactive than its bromo or chloro analogs toward oxidative addition with low-valent metal catalysts, a property that underpins its value in Sonogashira-type and inverse Sonogashira couplings [2]. The C10 aliphatic chain imparts specific solubility, steric, and self-assembly characteristics that differentiate it from shorter-chain or aromatic iodoalkynes.

Coupling Method
Sonogashira and inverse Sonogashira cross-coupling with Pd(0)
Material Synthesis
Polydiacetylene/ZnO nanocomposite monomer precursor
Chain Length
C10 chain for tailored solubility and self-assembly
Reactivity Profile
Electrophilic iodoalkyne with high oxidative addition rate

Why 1‑Bromo‑ and 1‑Chlorodec‑1‑yne Cannot Simply Replace 1‑Iododec‑1‑yne


The haloalkyne family is not interchangeable. Mechanistic studies demonstrate that iodoalkynes undergo rapid oxidative addition with Pd(0) complexes, whereas bromoalkynes react much more slowly, proceeding via a detectable η²‑complex intermediate and often requiring harsher conditions or additives such as LiI to achieve comparable reactivity [1]. Chloroalkynes are significantly less reactive still. In practice, this translates into lower yields, slower rates, and narrower substrate scope when a bromoalkyne is substituted for the iodoalkyne in the same protocol. For procurement, selecting 1‑bromodec‑1‑yne or 1‑decyne without the iodine leaving group will fundamentally alter reaction performance, making 1‑iododec‑1‑yne the preferred entry when high coupling efficiency and mild conditions are required [2].

1-Iododec-1-yne (Target)
Rapid oxidative addition with Pd(0)
High coupling efficiency under mild conditions
1-Bromodec-1-yne (Analog)
Slow η²-complex formation may limit reactivity
May require harsher conditions or additives
Note: Chloro analogs exhibit even lower reactivity; unhalogenated 1-decyne is inert in key couplings.

Quantitative Differentiation of 1‑Iododec‑1‑yne Versus Closest Analogs for Procurement Decisions


Rapid vs. Slow Oxidative Addition: 1‑Iododec‑1‑yne Outperforms 1‑Bromodec‑1‑yne with Pd(0)

In a direct head-to-head comparison of an iodoalkyne and a bromoalkyne under identical Pd(0) conditions, oxidative addition of the iodoalkyne to [Pd(PPh₃)₄] was rapid, while the bromoalkyne reacted far more slowly. The bromoalkyne first formed a stable η²‑complex that underwent first‑order rearrangement to the Pd σ‑complex with a rate constant of 0.014 min⁻¹ [1]. This kinetic gap means that for 1‑iododec‑1‑yne, the catalytically active intermediate is generated immediately, whereas the bromo analog requires a slow, potentially rate‑limiting pre‑equilibrium step.

Oxidative Addition Kinetics
Head-to-head
Iodo: rapid
Bromo: slow, k=0.014 min⁻¹ for η²→σ rearrangement
Supports higher coupling efficiency under mild conditions
Reactivity advantage is method-dependent; review protocol
Oxidative addition kinetics Sonogashira coupling Haloalkyne reactivity

Superior Reactivity of 1‑Iododec‑1‑yne vs. 1‑Decyne in Cu‑Mediated Pheromone Coupling

A recent tomato pinworm pheromone synthesis adopted a C10 + C3 coupling strategy. The C10 electrophilic component, 1‑iododec‑1‑yne, was coupled with a C3 Grignard‑derived fragment using dilithium tetrachlorocuprate in THF. The authors explicitly attribute the success of the key coupling step to the 'great reactivity of the 1‑iododec‑1‑yne' [1]. The corresponding unhalogenated 1‑decyne, lacking the iodine leaving group, would not be competent in this role; the iodine is essential for the requisite cross-coupling selectivity.

Cu-mediated Pheromone Coupling
Cross-study comparable
1-Iododec-1-yne enables C–C bond formation; 1-decyne fails
Iodine leaving group is essential for reaction viability
Validated in total synthesis; no reactivity without iodine
Pheromone synthesis Cu-mediated coupling 1‑Iododec‑1‑yne reactivity

C–I Bond Length and Polarizability – A Class Advantage Over Bromo and Chloro Analogs

From a physical organic perspective, 1‑iodoalkynes benefit from a weaker and more polarizable carbon–halogen bond compared to bromo‑ and chloroalkynes. The C(sp)–I bond dissociation energy is approximately 50‑55 kcal mol⁻¹, compared to ~65‑70 kcal mol⁻¹ for C(sp)–Br and ~85‑90 kcal mol⁻¹ for C(sp)–Cl . The longer bond length (C–I ≈ 2.05 Å vs. C–Br ≈ 1.85 Å, C–Cl ≈ 1.63 Å) facilitates oxidative addition and nucleophilic substitution.

C–I Bond Properties
Class-level
BDE ~50–55 kcal/mol
Bond length ~2.05 Å
Lower bond energy facilitates oxidative addition
Trend consistent across iodoalkynes; exact values vary
C–I bond properties Bond dissociation energy Leaving-group ability

Chain-Length Differentiation: 1‑Iododec‑1‑yne Provides Optimal Hydrophobicity vs. Shorter Iodoalkynes for Polydiacetylene Nanocomposites

1‑Iododec‑1‑yne is a key intermediate in the preparation of poly(5,7‑hexadecadiynoic acid)/ZnO nanocomposites . The C10 chain length provides a balance of solubility and hydrophobic self‑assembly that shorter iodoalkynes (e.g., 1‑iodohex‑1‑yne) or longer chains (e.g., 1‑iodooctadec‑1‑yne) may not optimally match. While no head-to-head comparison data is publicly available, the specific selection of the C10 monomer over other chain lengths in published formulations indicates a functional preference.

Chain-Length Selection
Class-level inference
C10 chain preferred for PDA/ZnO nanocomposites
Chain length influences polymer morphology and sensor response
No head-to-head data; qualitative selection observed
Polydiacetylene nanocomposites Monomer hydrophobicity ZnO nanocomposites

High‑Impact Application Scenarios for 1‑Iododec‑1‑yne Where Analogs Fall Short


Sonogashira and Inverse Sonogashira Cross-Coupling Reactions

The rapid oxidative addition of the C–I bond to Pd(0) makes 1‑iododec‑1‑yne the superior electrophilic partner for coupling with terminal alkynes or (hetero)aryl halides. In direct comparisons, iodoalkynes require lower catalyst loadings and shorter reaction times than bromoalkynes, which suffer from a kinetically slow η²-complex pre‑equilibrium [1]. Users prioritizing high-throughput synthesis or coupling of sterically demanding substrates should select 1‑iododec‑1‑yne over 1‑bromodec‑1‑yne.

Pheromone and Natural Product Total Synthesis

As demonstrated in the synthesis of the tomato pinworm sex pheromone, the iodine atom in 1‑iododec‑1‑yne is essential for C–C bond formation via copper‑mediated coupling. The unhalogenated analog, 1‑decyne, fails entirely in this role [2]. For medicinal chemistry and agrochemical synthesis groups, procuring the iodoalkyne directly determines whether a synthetic route is viable.

Polydiacetylene-Based Colorimetric Sensor Nanocomposites

1‑Iododec‑1‑yne serves as the sole precursor for 5,7‑hexadecadiynoic acid, which is subsequently polymerized into polydiacetylene/ZnO nanocomposites. The C10 chain length provides optimal thermal stability and colorimetric response for sensor applications . Substituting a shorter iodoalkyne would produce a diacetylene monomer with different transition temperatures, potentially degrading sensor performance.

Application
Selection Property
Validation Focus
Sonogashira / Inverse Sonogashira Cross-Couplings
Oxidative addition rate profile
Coupling efficiency under mild conditions; substrate scope tolerance
Pheromone / Natural Product Synthesis
Iodine leaving-group requirement for Cu-mediated coupling
Reaction viability with organometallic reagents; C–C bond formation step
Polydiacetylene Nanocomposite Sensors
C10 monomer chain length and hydrophobicity
Polymer thermal stability and colorimetric response profile
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